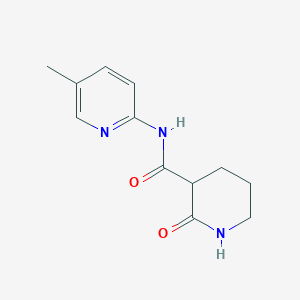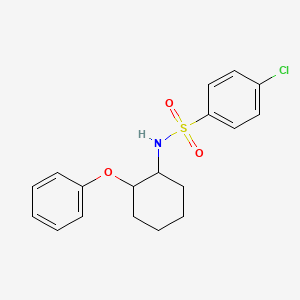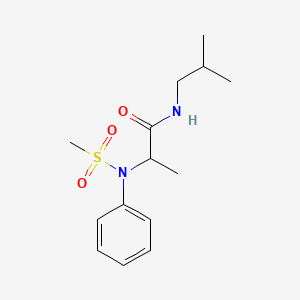![molecular formula C17H21NO4 B3972470 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3972470.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Descripción general
Descripción
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenones, which are known to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. This compound has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, which leads to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide in lab experiments is its ability to inhibit the growth of various cancer cells, which makes it a potential candidate for cancer therapy. Another advantage is its anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Another direction is to develop more potent and selective analogs of this compound with improved pharmacokinetic properties. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common factor in many diseases, and this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-5-6-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(2)3/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJFEGSIJIWQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3972387.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)
![3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3972410.png)
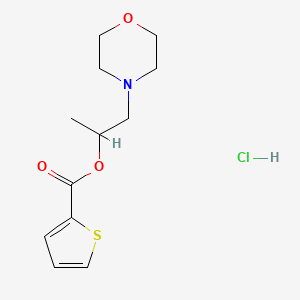
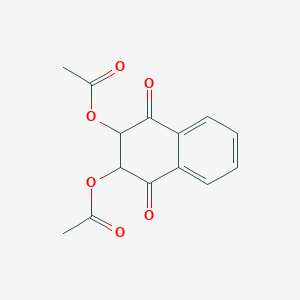
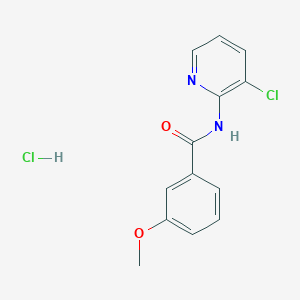
![N-[1-(2-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-3-methyl-1H-pyrazol-1-yl}ethyl)piperidin-4-yl]acetamide](/img/structure/B3972431.png)
![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)

